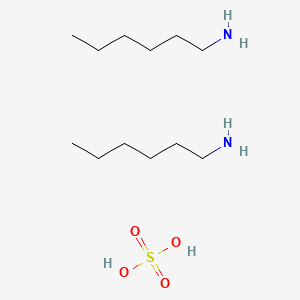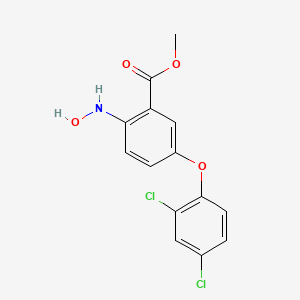
Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a dichlorophenoxy group, and a hydroxyamino group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with a suitable base (e.g., sodium hydroxide) to form the sodium salt, which is then reacted with methyl chloroformate to yield methyl 2,4-dichlorophenoxyacetate.
Nitration: The methyl 2,4-dichlorophenoxyacetate is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to a hydroxyamino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Esterification: Finally, the hydroxyamino compound is esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to convert the hydroxyamino group back to an amino group using reducing agents like sodium borohydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, tin(II) chloride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, affecting their function. The dichlorophenoxy group can interact with hydrophobic regions of proteins and membranes, altering their structure and activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(2,4-dichlorophenoxy)-2-aminobenzoate: Similar structure but with an amino group instead of a hydroxyamino group.
Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: Similar structure but with a nitro group instead of a hydroxyamino group.
Methyl 5-(2,4-dichlorophenoxy)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a hydroxyamino group.
Uniqueness
Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate is unique due to the presence of both a hydroxyamino group and a dichlorophenoxy group, which confer distinct chemical and biological properties. The hydroxyamino group allows for specific interactions with biological molecules, while the dichlorophenoxy group provides stability and hydrophobic interactions.
Propriétés
Numéro CAS |
76532-49-5 |
|---|---|
Formule moléculaire |
C14H11Cl2NO4 |
Poids moléculaire |
328.1 g/mol |
Nom IUPAC |
methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate |
InChI |
InChI=1S/C14H11Cl2NO4/c1-20-14(18)10-7-9(3-4-12(10)17-19)21-13-5-2-8(15)6-11(13)16/h2-7,17,19H,1H3 |
Clé InChI |
KELURORTRCKTHF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



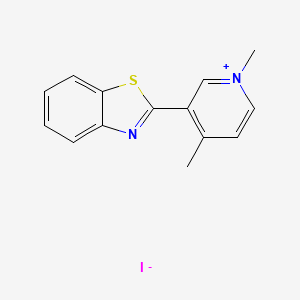
![2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German]](/img/structure/B14440817.png)
![1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14440822.png)

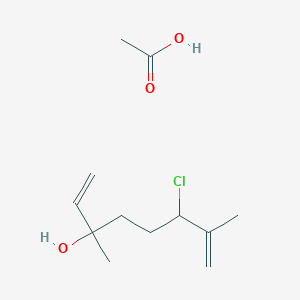


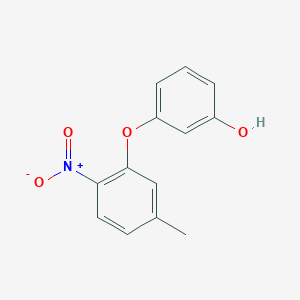

![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline](/img/structure/B14440863.png)


